N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-17-7-4-3-6-16(17)20(25)19(14-9-11-15(27-2)12-10-14)21(24)23-22(26)18-8-5-13-28-18/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFSGCEJUITJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production. Inhibitors of SDH are often used as fungicides due to their low toxicity and high efficacy.
Mode of Action
This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in ATP production.
Biochemical Pathways
The compound’s action primarily affects the citric acid cycle and the electron transport chain . By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production. This can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division.
Pharmacokinetics
Similar compounds are known to have good oral bioavailability.
Result of Action
The inhibition of SDH by the compound leads to a decrease in ATP production. This can result in the death of cells, particularly in fungi, which rely on ATP for growth and reproduction. Therefore, the compound may have potential as a fungicide.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies could also investigate any effects on metabolic flux or metabolite levels.
Biological Activity
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a quinoline core with several functional groups that contribute to its biological properties. The chemical formula is , and it has a molecular weight of approximately 322.4 g/mol. The presence of the methoxy group enhances solubility, which is crucial for biological interactions.
The primary biological activities of this compound include:
- Antitumor Activity : this compound exhibits significant antitumor properties. Its mechanism involves intercalation with DNA and inhibition of topoisomerases, which are essential for DNA replication and repair. This disruption leads to apoptosis in cancer cells.
- Antioxidant Activity : The compound has shown promising antioxidant properties. Studies utilizing the DPPH assay indicate that it effectively scavenges free radicals, potentially surpassing the activity of well-known antioxidants like ascorbic acid .
Antitumor Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| Human glioblastoma U-87 | 0.25 |
| Triple-negative breast cancer MDA-MB-231 | 0.5 |
These results indicate a higher efficacy against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity that may be leveraged for targeted therapies .
Antioxidant Studies
The antioxidant activity was assessed through the DPPH radical scavenging method, where the compound demonstrated effectiveness comparable to or exceeding that of ascorbic acid:
| Compound | DPPH Scavenging Activity (IC50) |
|---|---|
| N-[3-(4-methoxyphenyl)-1-methyl-4-oxo...thiophene | 1.37 times higher than ascorbic acid |
| Ascorbic Acid | Reference |
This suggests the potential application of the compound in preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
The structural uniqueness of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo...thiophene distinguishes it from other quinoline derivatives. A comparison with similar compounds reveals distinct features:
| Compound Name | Unique Features |
|---|---|
| Quinoline | Basic structure without additional functional groups |
| Chloroquine | Antimalarial drug; lacks methoxy substitution |
| Quinacrine | Related structure; primarily used for treating giardiasis |
| N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino-propanamide | Exhibits higher antioxidant activity than ascorbic acid |
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo...thiophene stands out due to its specific substitutions that enhance both solubility and biological activity compared to these similar compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinoline-Based Amides
Alkyl-Substituted Quinoline Amides
Compounds such as N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) and N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i) () share the 4-oxo-1,4-dihydroquinoline core but feature long alkyl chains (C14 and C16) instead of aromatic substituents. These compounds exhibit high melting points (>250°C), attributed to strong intermolecular van der Waals forces from alkyl chains.
Nitro- and Amino-Substituted Derivatives
N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide () incorporates a nitro group, which increases electron-withdrawing effects compared to the methoxy group in the target compound. Nitro groups typically enhance reactivity in reduction reactions, as seen in the hydrogenation of nitro to amine (e.g., compound 9 in ). The methoxy group in the target compound may instead stabilize aromatic systems through resonance, influencing metabolic stability and binding interactions .
Thiophene Carboxamide Derivatives
N-(4-Methoxyphenyl)-thiophene-2-carboxamide () lacks the quinoline core but shares the thiophene-2-carboxamide and 4-methoxyphenyl groups. With a molecular weight of 233.29 g/mol, it is significantly smaller than the target compound. The absence of the quinoline ring likely reduces planarity and π-π stacking capacity, which could diminish interactions with biological targets such as kinases or DNA .
Dihydropyridine Derivatives
AZ331 and AZ257 () are 1,4-dihydropyridines with thioether linkages and carboxamide groups. While structurally distinct from the target compound, they highlight the role of carboxamide moieties in hydrogen bonding and target selectivity. The thiophene ring in the target compound may offer similar hydrogen-bonding capabilities but with enhanced aromatic stacking due to the quinoline system .
Key Data Table: Structural and Physicochemical Properties
Discussion of Research Findings
- This contrasts with nitro-substituted analogs, which may act as electron-deficient pharmacophores .
- Solubility and Bioavailability : Long alkyl chains in compounds like 3h and 3i increase hydrophobicity, limiting aqueous solubility. The target compound’s aromatic substituents may improve solubility in organic solvents or lipid membranes, enhancing bioavailability .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling thiophene-2-carboxylic acid with a functionalized quinoline intermediate, analogous to methods in (e.g., amide bond formation via activated esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
